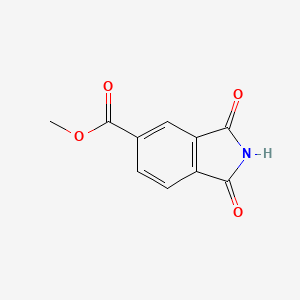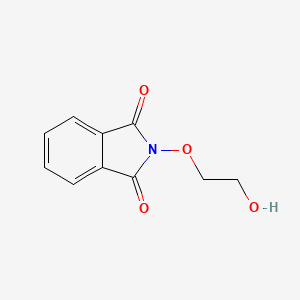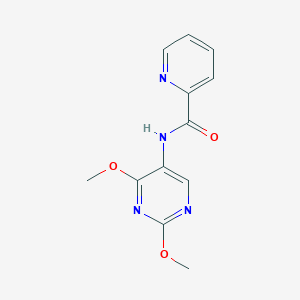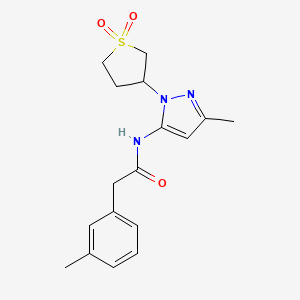
methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dioxo-2H-isoindole-5-carboxylate is a chemical compound . It is also known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The empirical formula is C12H11NO4 . The InChI key is IACYEVDEQNXLSN-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex, involving the formation of multiple new bonds. For instance, the reaction of maleimides/maleic anhydride with styrenes forms two C–C bonds via consecutive activation of four C–H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.410±0.06 g/cm3 and a pKa of 8.78±0.20 .Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
Alkaloids are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The indole moiety, which is present in Methyl 1,3-dioxoisoindoline-5-carboxylate, is a prevalent structure in many alkaloids. This compound is used in the synthesis of novel alkaloid derivatives that can exhibit a wide range of biological activities .
Development of Anticancer Agents
Indole derivatives have been studied for their potential anticancer properties. Methyl 1,3-dioxoisoindoline-5-carboxylate can be utilized to create compounds that may interfere with cancer cell proliferation and induce apoptosis .
Antibacterial and Antimicrobial Research
The structural complexity of Methyl 1,3-dioxoisoindoline-5-carboxylate allows for the synthesis of molecules that can act as antibacterial and antimicrobial agents. These synthesized compounds can be tested against various bacterial strains to develop new medications .
Organic Synthesis and Catalysis
In organic chemistry, this compound serves as a building block for the construction of complex molecules. It can be involved in reactions as a reagent or catalyst to promote specific transformations, contributing to the field of green synthetic organic chemistry .
Pharmaceutical Intermediates
Methyl 1,3-dioxoisoindoline-5-carboxylate is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its versatility in chemical reactions makes it valuable for creating a diverse range of pharmacologically active compounds .
Material Science Applications
The compound’s unique chemical structure can be exploited in material science for the development of new materials with specific properties, such as enhanced durability or conductivity .
Neurological Disorder Treatments
Research into neurological disorders often involves the synthesis of new compounds that can cross the blood-brain barrier. Methyl 1,3-dioxoisoindoline-5-carboxylate derivatives may contribute to the development of drugs targeting neurological conditions .
Agricultural Chemicals
In agriculture, there is a continuous search for new compounds that can serve as pesticides or herbicides. Methyl 1,3-dioxoisoindoline-5-carboxylate can be a precursor in the synthesis of these chemicals, offering potential solutions for crop protection .
Mecanismo De Acción
Target of Action
Methyl 1,3-dioxoisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including Methyl 1,3-dioxoisoindoline-5-carboxylate, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that Methyl 1,3-dioxoisoindoline-5-carboxylate may be involved in tryptophan metabolism.
Pharmacokinetics
The compound’s molecular weight is 20517 , which may influence its pharmacokinetic properties.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s action results in a variety of molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further development into an inhibitor of Graves’ disease . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , providing an avenue for future research.
Propiedades
IUPAC Name |
methyl 1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFHQEZVUKIDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)



![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)
![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)
